3-(4-Phenoxyphenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)11-8-12-6-9-14(10-7-12)18-13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZKHFWFUASCFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621884 |

Source

|

| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20062-91-3 |

Source

|

| Record name | 3-(4-Phenoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-PHENOXYPHENYL)PROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(4-phenoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes for producing 3-(4-phenoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the primary synthetic strategies, including the Williamson ether synthesis, Suzuki-Miyaura coupling, and the Heck reaction. Each method is critically evaluated, weighing its advantages and disadvantages in terms of yield, scalability, and experimental complexity. Detailed, step-by-step protocols, mechanistic insights, and characterization data are provided to equip the reader with the necessary knowledge for the practical synthesis of this target molecule.

Introduction

This compound is a carboxylic acid derivative featuring a diphenyl ether moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The phenoxyphenyl group can mimic or replace other aromatic systems, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. A thorough understanding of the available synthetic routes to this compound is therefore crucial for researchers engaged in the design and development of novel therapeutics and functional materials. This guide will delve into the core synthetic methodologies, providing both theoretical grounding and practical, actionable protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve either the formation of the ether linkage or the construction of the biaryl system as a key step. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield.

| Synthetic Route | Key Bond Formation | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |

| Williamson Ether Synthesis | C-O (Ether) | 4-Phenoxyphenol, 3-Halopropanoate | Base (e.g., K₂CO₃, NaH) | Moderate to High | Well-established, reliable, readily available starting materials. | Can require harsh basic conditions; potential for O- vs. C-alkylation side reactions. |

| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | 4-Bromophenyl phenyl ether, Acrylate derivative | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High | High functional group tolerance, mild reaction conditions, commercially available catalysts. | Cost of palladium catalyst; requires synthesis of boronic acid/ester or halide precursors. |

| Heck Reaction | C-C (Aryl-Vinyl) | 4-Bromophenyl phenyl ether, Acrylic acid | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Moderate to High | Good for forming C-C bonds with alkenes, often stereoselective. | Catalyst cost and sensitivity; potential for side reactions like double bond isomerization.[1] |

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ether linkages. In the context of synthesizing this compound, this route involves the reaction of a 4-phenoxyphenoxide with an alkyl halide bearing the propanoic acid moiety.

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of this compound.

Causality Behind Experimental Choices:

The choice of base is critical in this reaction. A moderately strong base like potassium carbonate is often preferred as it is strong enough to deprotonate the phenol to a significant extent, forming the nucleophilic phenoxide, without being so harsh as to promote side reactions. The use of a polar aprotic solvent like acetone or DMF helps to dissolve the reactants and facilitates the SN2 reaction.[2] The reaction is typically heated to increase the rate of reaction. The final step involves the hydrolysis of the ester to the desired carboxylic acid, which is usually achieved under basic conditions followed by acidification.

Experimental Protocol:

-

Formation of the Phenoxide: To a solution of 4-phenoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Alkylation: To the resulting suspension, add ethyl 3-bromopropanoate (1.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Ester Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution (2.0 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[3][4] This route would typically involve the coupling of a 4-halophenyl phenyl ether with a suitable boron-containing reagent.

Reaction Scheme:

Figure 2: General workflow for the Suzuki-Miyaura coupling approach.

Causality Behind Experimental Choices:

The choice of palladium catalyst and ligands is crucial for the efficiency of the Suzuki coupling. Catalysts like tetrakis(triphenylphosphine)palladium(0) are commonly used.[5] The base is required to activate the boronic acid/ester for transmetalation. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reactants. The initial product of the coupling is an acrylate, which then needs to be reduced to the corresponding propanoate. This can be achieved by catalytic hydrogenation. The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

-

Coupling Reaction: In a reaction vessel, combine 4-bromophenyl phenyl ether (1.0 eq), the pinacol boronate of ethyl acrylate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a degassed mixture of toluene and water. Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude ethyl 3-(4-phenoxyphenyl)acrylate by column chromatography on silica gel.

-

Reduction: Dissolve the purified acrylate in ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete (monitored by TLC).

-

Ester Hydrolysis and Isolation: Filter the catalyst and hydrolyze the resulting ethyl 3-(4-phenoxyphenyl)propanoate as described in the Williamson ether synthesis protocol to obtain the final product.

Route 3: Heck Reaction

The Heck reaction is another palladium-catalyzed C-C bond-forming reaction, typically involving the reaction of an aryl halide with an alkene.[6]

Reaction Scheme:

Figure 3: General workflow for the Heck reaction approach.

Causality Behind Experimental Choices:

Palladium(II) acetate is a common and effective catalyst for the Heck reaction.[7] A phosphine ligand, such as triphenylphosphine, is often added to stabilize the palladium catalyst and improve its activity. A hindered amine base, like triethylamine, is used to neutralize the hydrohalic acid that is formed during the reaction. The reaction directly with acrylic acid can sometimes lead to lower yields or side reactions, so using an acrylate ester followed by hydrolysis is a common alternative. The resulting acrylic acid derivative is then reduced to the target propanoic acid.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 4-bromophenyl phenyl ether (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in a suitable solvent like DMF.

-

Reaction: Heat the mixture to 100-120 °C for 12-24 hours under an inert atmosphere, monitoring by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with dilute acid, water, and brine.

-

Purification of Intermediate: Dry the organic layer and concentrate. Purify the crude 3-(4-phenoxyphenyl)acrylic acid by recrystallization or column chromatography.

-

Reduction: Reduce the purified acrylic acid derivative to this compound using catalytic hydrogenation as described in the Suzuki-Miyaura coupling protocol.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, as well as the aliphatic protons of the propanoic acid chain. The protons of the phenoxy-substituted ring will appear as a complex multiplet, as will the protons of the other phenyl ring. The methylene protons adjacent to the aromatic ring and the carboxylic acid will appear as triplets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons showing lower intensity. The two methylene carbons of the propanoic acid chain will appear in the aliphatic region.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid group. A strong absorption for the C=O stretch of the carbonyl group will also be present. Characteristic C-O stretching bands for the ether linkage and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule will also be observed.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (242.27 g/mol ).[8] Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the ether bond.

Conclusion

This technical guide has outlined three primary and viable synthetic routes for the preparation of this compound. The Williamson ether synthesis offers a classical and reliable approach, while the Suzuki-Miyaura coupling and Heck reaction provide modern, palladium-catalyzed alternatives with high functional group tolerance. The choice of the optimal route will be dictated by the specific needs of the researcher, including scale, cost considerations, and available starting materials. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for scientists and professionals in the field, facilitating the efficient and successful synthesis of this important chemical intermediate.

References

-

Odinity. (2013). Intro to Organometallics: The Heck Reaction. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

-

Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. Available at: [Link]

-

Heck reaction. (n.d.). Wikipedia. Available at: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC. Available at: [Link]

-

Triphenylphosphite and ionic liquids: Positive effects in the Heck cross-coupling reaction. (2010). Tetrahedron Letters. Available at: [Link]

-

Heck Reaction—State of the Art. (n.d.). MDPI. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Available at: [Link]

-

The Suzuki Reaction. (2014). Columbia University. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2025). ResearchGate. Available at: [Link]

- US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.). Google Patents.

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Available at: [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Available at: [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (n.d.). Barabanov. Available at: [Link]

-

acharya nagarjuna university (anu). (n.d.). Krishnaveni Degree College. Available at: [Link]

-

3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

3-(3,4-Dimethoxyphenyl)propanoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. This compound | C15H14O3 | CID 22036572 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-phenoxyphenyl)propanoic acid

Abstract

Introduction and Strategic Importance

3-(4-phenoxyphenyl)propanoic acid is a versatile carboxylic acid derivative whose unique molecular architecture, featuring a flexible phenoxy ether linkage, imparts a desirable combination of reactivity, solubility, and biological activity.[1] This structure has positioned it as a valuable building block and key intermediate in several high-value chemical industries.

In the pharmaceutical sector , it is a recognized scaffold in the development of novel anti-inflammatory and analgesic agents.[1] Its structural motifs are common in non-steroidal anti-inflammatory drugs (NSAIDs), and its derivatives are explored for their potential to modulate pain pathways.[1] Beyond this, its utility extends to agrochemicals , where it serves as a precursor in the synthesis of targeted herbicides and pesticides.[1] In the field of polymer science , it is investigated as a functional monomer or modifier to enhance the thermal and mechanical properties of high-performance materials.[1]

This guide offers a detailed examination of the fundamental physicochemical properties that underpin the compound's utility and behavior in various matrices.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all physicochemical analysis.

Nomenclature and Identifiers

-

Systematic IUPAC Name : this compound[2]

-

Synonyms : 3-(4-Phenoxyphenyl)propionic acid, Benzenepropanoic acid, 4-phenoxy-[1][2]

Molecular Structure and Representation

The structure of this compound is characterized by a propanoic acid chain attached to a phenoxyphenyl moiety. This structure can be unambiguously represented by the following chemical identifiers:

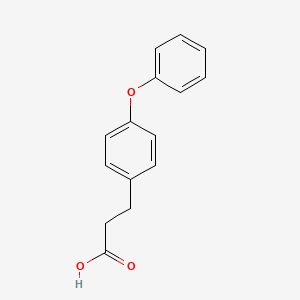

Below is a 2D representation of the molecular structure.

Figure 1. 2D Molecular Structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is critical for predicting its behavior in both experimental and physiological environments.

| Property | Value | Source |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 80-86 °C | [1] |

| logP (XLogP3) | 3.5 | [2] |

| pKa (Predicted) | ~4.6 (by analogy) | [3][4] |

| Aqueous Solubility | Data not readily available | - |

| Organic Solvent Solubility | Soluble in DMSO | [5] |

| Purity | ≥ 99% (HPLC) | [1] |

Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The computationally derived XLogP3 value of 3.5 for this compound indicates a significant degree of lipophilicity.[2] This suggests good membrane permeability but potentially limited aqueous solubility.

Acidity (pKa)

While an experimental pKa value for this compound is not available in the reviewed literature, a predicted pKa for the structurally similar compound 3-(4-phenylphenyl)propanoic acid is approximately 4.65.[3][4] Carboxylic acids of this class typically exhibit pKa values in the range of 4 to 5.[6] The acidity of the carboxylic group is crucial for its solubility in aqueous media at different pH values and its ability to form salts.

Solubility

Quantitative solubility data in common aqueous and organic solvents is not widely published. The compound is reported to be soluble in dimethyl sulfoxide (DMSO).[5] The phenoxy group is noted to enhance overall solubility compared to a simple biphenyl structure.[1] For drug development purposes, determining the solubility in buffers at physiological pH (e.g., pH 7.4) is a critical step.

Experimental Protocols for Property Determination

To address the gaps in publicly available data, the following section outlines standardized, self-validating protocols for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol provides a reliable method for determining the melting range of a solid compound.

Objective: To determine the temperature range over which solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed tightly into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Initial Heating: The sample is heated at a relatively fast rate to a temperature approximately 10-15°C below the expected melting point (i.e., to ~70°C).

-

Ramped Heating: The heating rate is then reduced to a slow and steady 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as T1. The temperature at which the entire sample becomes a clear liquid is recorded as T2. The melting range is reported as T1-T2.

-

Validation: The accuracy of the apparatus should be periodically verified using a certified reference standard with a known melting point.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant by monitoring pH changes during titration with a strong base.[7]

Objective: To determine the pKa of the carboxylic acid functional group.

Reagents and Apparatus:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Co-solvent (e.g., methanol or DMSO, due to low aqueous solubility) and deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

25 mL burette

Procedure:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a co-solvent/water mixture (e.g., 50:50 methanol:water).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL) of the titrant.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (the point of steepest inflection).

-

The volume of NaOH at the half-equivalence point is half of this value.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To quantify the solubility of the compound in various solvents (e.g., water, phosphate-buffered saline, ethanol).

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as mg/mL or mol/L.

Spectral Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For 3-(4-methoxyphenyl)propionic acid in CDCl₃, the expected signals are:

-

~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This signal is often broad.

-

~7.1 ppm (doublet, 2H): Protons on the aromatic ring ortho to the propanoic acid chain.

-

~6.8 ppm (doublet, 2H): Protons on the aromatic ring ortho to the methoxy group.

-

~3.8 ppm (singlet, 3H): Protons of the methoxy (OCH₃) group.

-

~2.9 ppm (triplet, 2H): Protons on the carbon adjacent to the aromatic ring (-CH₂-Ar).

-

~2.6 ppm (triplet, 2H): Protons on the carbon adjacent to the carboxyl group (-CH₂-COOH).

For This compound , one would expect a more complex aromatic region (~6.9-7.4 ppm) due to the presence of the second phenyl ring, while the signals for the propanoic acid chain (~2.6-2.9 ppm and the carboxylic proton) would be in similar positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments in the molecule. For 3-(4-methoxyphenyl)propionic acid, characteristic peaks would include:

-

~179 ppm: Carboxyl carbon (C=O).

-

~158 ppm: Aromatic carbon attached to the methoxy group.

-

~114-133 ppm: Other aromatic carbons.

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~36 ppm: Carbon adjacent to the carboxyl group (-CH₂-COOH).

-

~30 ppm: Carbon adjacent to the aromatic ring (-CH₂-Ar).

For This compound , one would expect additional aromatic signals corresponding to the second phenyl ring and a signal for the aromatic carbon bonded to the ether oxygen.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 242. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage at the ether linkage or along the propanoic acid chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The key expected absorption bands for this compound include:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[8]

-

~1700 cm⁻¹ (strong): C=O stretch of the carbonyl group in the carboxylic acid.[8]

-

~1200-1300 cm⁻¹: C-O stretch of the ether linkage and carboxylic acid.

-

~1500-1600 cm⁻¹: C=C stretches within the aromatic rings.

Safety and Handling

Based on aggregated GHS data, this compound presents the following hazards:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H400: Very toxic to aquatic life.

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]

Conclusion

This compound is a compound of significant interest with established applications in pharmaceuticals and materials science. This guide has consolidated its known physicochemical properties, including its molecular identity, melting point, and lipophilicity. While a lack of publicly available experimental data exists for its pKa and solubility, we have provided robust, standard--based protocols for their determination in a laboratory setting. The provided spectral analysis, by analogy to a closely related structure, offers a valuable framework for characterization. This comprehensive technical guide serves as a foundational resource for scientists and researchers, enabling more informed decisions in the design, formulation, and application of this versatile molecule.

References

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293260). (n.d.). NP-MRD. Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

3-(4-Methoxyphenyl)propionic acid. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

3-(4-propoxyphenyl)propanoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Matiichuk, V. V., & Tischenko, N. I. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Retrieved January 12, 2026, from [Link]

-

The standard 13C NMR spectrum of phenyl propanoate is shown here.... (n.d.). Pearson+. Retrieved January 12, 2026, from [Link]

-

NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. (2015, July 2). Retrieved January 12, 2026, from [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

-

3-(4-Methoxyphenyl)propionic acid. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

3-(3,4,5-Trimethoxyphenyl)propionic acid. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

3-(3,4-Dimethoxyphenyl)-propionic acid. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved January 12, 2026, from [Link]

-

Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). (n.d.). FooDB. Retrieved January 12, 2026, from [Link]

-

Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid (HMDB0131144). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

-

mass spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

-

Rauf, M. A., et al. (2002). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan. Retrieved January 12, 2026, from [Link]

-

How to calculate the pH of propanoic acid. (2017, February 7). Quora. Retrieved January 12, 2026, from [Link]

-

Orfi, L., et al. (2013). Development of methods for the determination of pKa values. Pure and Applied Chemistry. Retrieved January 12, 2026, from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C15H14O3 | CID 22036572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CAS 20062-91-3 | Sun-shinechem [sun-shinechem.com]

- 6. quora.com [quora.com]

- 7. pure.tue.nl [pure.tue.nl]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Core Mechanism of Action: 3-(4-phenoxyphenyl)propanoic acid

Abstract

3-(4-phenoxyphenyl)propanoic acid, more commonly known as Fenoprofen, is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1][2] Its therapeutic efficacy in managing mild to moderate pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes.[3][4] This guide provides a comprehensive technical overview of the molecular mechanism of action of Fenoprofen, detailing its interaction with COX-1 and COX-2, the subsequent impact on the prostaglandin synthesis pathway, and the physiological consequences. Furthermore, this document outlines established experimental protocols for evaluating its inhibitory activity and discusses its pharmacokinetic profile and potential for off-target effects. This resource is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Fenoprofen's pharmacological action.

Introduction to this compound (Fenoprofen)

Fenoprofen is a non-narcotic analgesic and anti-inflammatory agent.[2] Chemically, it is a propanoic acid derivative with a 3-phenoxyphenyl group at the second position.[2] It is administered orally, typically as a calcium salt, for the symptomatic relief of pain and inflammation.[2][3] Like other NSAIDs, Fenoprofen's therapeutic effects are accompanied by a risk of adverse effects, most notably gastrointestinal issues, which are intrinsically linked to its mechanism of action.[5][6] Understanding the precise molecular interactions and downstream cellular effects is therefore critical for its appropriate clinical use and for the development of future anti-inflammatory therapies with improved safety profiles.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for Fenoprofen, and indeed for most NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[2][7] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that have "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[7][10]

-

COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[7][10] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[7]

Fenoprofen is a non-selective inhibitor , meaning it reversibly inhibits both COX-1 and COX-2 enzymes.[1][5] This non-selectivity is crucial as it explains both the therapeutic benefits (inhibition of COX-2) and the common side effects (inhibition of COX-1) of the drug.[5] The inhibition of COX-1 in the gastrointestinal tract, for example, reduces the production of protective prostaglandins, leading to an increased risk of gastric ulcers and bleeding.[5][11]

The inhibition of COX enzymes by most NSAIDs, including Fenoprofen, is competitive and reversible.[7] This is in contrast to aspirin, which irreversibly inhibits COX through acetylation.[7] The reversible nature of Fenoprofen's inhibition means that its effect on the enzyme is dependent on the drug's concentration at the site of action.[7]

The Prostaglandin Synthesis Pathway and its Interruption by Fenoprofen

The inhibition of COX enzymes by Fenoprofen directly disrupts the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from cell membranes by the enzyme phospholipase A2. Arachidonic acid is then converted by COX enzymes into an unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins (such as PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific isomerase and synthase enzymes.[12]

By blocking the initial step of this cascade, Fenoprofen effectively reduces the production of these pro-inflammatory and pain-sensitizing mediators at the site of inflammation.[8]

Figure 1: Mechanism of action of Fenoprofen in the prostaglandin synthesis pathway.

Pharmacokinetics and Pharmacodynamics

The therapeutic and toxic effects of Fenoprofen are closely related to its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Profile

Fenoprofen is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within 1-2 hours.[1] The presence of food can delay and reduce the rate and extent of absorption.[1] It is highly bound to plasma proteins (approximately 99%), primarily albumin.[13] The half-life of Fenoprofen is relatively short, around 2.5 to 3 hours.[5][13] Metabolism occurs extensively in the liver, and the metabolites are primarily excreted in the urine.[5][13]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~85% | [1] |

| Time to Peak Plasma Concentration | 1-2 hours | [1] |

| Plasma Protein Binding | ~99% | [13] |

| Elimination Half-life | 2.5-3 hours | [5][13] |

| Metabolism | Hepatic | [5][13] |

| Excretion | Renal | [5][13] |

Dose-Dependent Effects and Therapeutic Window

The analgesic and anti-inflammatory effects of Fenoprofen are dose-dependent.[5] Higher doses generally provide greater relief from pain and inflammation; however, the risk of adverse effects, particularly gastrointestinal toxicity, also increases with higher doses.[5][14] The recommended dosage for adults for pain is 200 mg every 4 to 6 hours, while higher doses of 400 to 600 mg three or four times a day are used for chronic arthritis.[4]

Experimental Protocols for Evaluating COX Inhibition

Several in vitro and in vivo methods are employed to assess the inhibitory activity of compounds like Fenoprofen on COX enzymes.

In Vitro COX Inhibition Assays

These assays are fundamental for determining the potency and selectivity of a COX inhibitor.

4.1.1. Purified Enzyme Assays

This approach uses purified COX-1 and COX-2 enzymes to measure the direct inhibitory effect of the compound.[15]

Step-by-Step Methodology:

-

Enzyme Preparation: Obtain or purify recombinant human or ovine COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Prepare a stock solution of Fenoprofen in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

-

Reaction Mixture: In a microplate well, combine the COX enzyme, a heme cofactor, and the test compound (Fenoprofen) or vehicle control in an appropriate buffer.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Measurement of Prostaglandin Production: After a set incubation period, terminate the reaction and measure the amount of a specific prostaglandin, typically PGE2, produced. This can be done using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Fenoprofen and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[15]

4.1.2. Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it accounts for factors like plasma protein binding.[17]

Step-by-Step Methodology:

-

Blood Collection: Draw whole blood from healthy volunteers into tubes containing an anticoagulant.

-

Incubation with Inhibitor: Aliquot the blood and incubate with various concentrations of Fenoprofen or vehicle control.

-

COX-1 Activity Measurement: Allow the blood to clot, which induces platelet aggregation and subsequent TXB2 production via COX-1. Measure TXB2 levels.[17]

-

COX-2 Activity Measurement: To measure COX-2 activity, stimulate a separate aliquot of blood with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production. Measure PGE2 levels.[17]

-

Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition.

Figure 2: Workflow for in vitro evaluation of COX inhibition by Fenoprofen.

In Vivo Models of Inflammation

Animal models are used to evaluate the anti-inflammatory efficacy of Fenoprofen in a living system.

4.2.1. Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[6][18]

Step-by-Step Methodology:

-

Animal Model: Use a suitable rodent model, such as rats or mice.

-

Drug Administration: Administer Fenoprofen or a vehicle control orally at various doses.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose of Fenoprofen compared to the control group.

Off-Target Effects and Other Potential Mechanisms

While the primary mechanism of action of Fenoprofen is COX inhibition, it is important to consider potential off-target effects. Like other NSAIDs, Fenoprofen can cause a range of adverse effects, including:

-

Gastrointestinal Effects: The most common side effects are related to the GI tract and include indigestion, nausea, and an increased risk of ulcers and bleeding.[11][14]

-

Cardiovascular Effects: NSAIDs can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke.[4][19] They can also lead to fluid retention and hypertension.[3][20]

-

Renal Effects: Inhibition of prostaglandins in the kidneys can lead to renal dysfunction.[4][8]

-

Hypersensitivity Reactions: Serious skin reactions, such as Stevens-Johnson Syndrome, can occur in rare cases.[3][20]

The potential for other mechanisms of action, although less established, should not be entirely dismissed. However, the vast body of evidence strongly supports COX inhibition as the core mechanism responsible for both the therapeutic and the major adverse effects of Fenoprofen.

Conclusion

This compound (Fenoprofen) is a non-selective, reversible inhibitor of COX-1 and COX-2 enzymes. Its therapeutic efficacy as an anti-inflammatory and analgesic agent stems from its ability to block the production of prostaglandins at sites of inflammation. The non-selective nature of its COX inhibition also accounts for its characteristic side effect profile, particularly gastrointestinal toxicity. A thorough understanding of this core mechanism of action is essential for the rational use of Fenoprofen in clinical practice and for guiding the development of novel anti-inflammatory drugs with improved safety and efficacy.

References

- WebMD. (2024, November 7). Fenoprofen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- MIMS Philippines. (n.d.). Fenoprofen: Uses, Dosage, Side Effects and More.

- Goldstein, J. L., & Cryer, B. (2015).

- National Center for Biotechnology Inform

- Drugs.com. (2024, June 10). Fenoprofen Monograph for Professionals.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fenoprofen Calcium?.

- Pharmacy 180. (n.d.). NSAIDs and Prostaglandin (PG) Synthesis Inhibition - Pharmacology.

- Kara, M., & Genc, S. (2018).

- Wikipedia. (n.d.).

- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Fenoprofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Cleveland Clinic. (n.d.). Fenoprofen Capsules or Tablets.

- Slideshare. (n.d.). Prostaglandins & NSAIDS.

- Drugs.com. (2025, October 7).

- Narwariya, S. S., & Jain, S. (2022). Physicochemical In vivo Anti-Inflammatory effect of Tablet containing Fenoprofen. Research Journal of Pharmacy and Technology.

- ResearchGate. (2025, August 10). Physicochemical In vivo Anti-Inflammatory effect of Tablet containing Fenoprofen.

- Drugs.com. (2025, May 18). Fenoprofen Side Effects: Common, Severe, Long Term.

- Chem-Impex. (n.d.). 3-(4-Phenoxyphenyl)propionic acid.

- Benchchem. (n.d.).

- Asthana, S., Shukla, V., & Tripathi, A. (2023). In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. In Drugs and a Methodological Compendium (pp. 113-147).

- ResearchGate. (n.d.). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl)

- ResearchGate. (n.d.). Inhibition of COX-1 and COX-2 activity over time by a COX inhibitor.

- Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. PubMed.

- Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. PMC - NIH.

- Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)

- Benchchem. (n.d.). Structure-Activity Relationship of 3-(4-Phenylphenyl)propanoic Acid Analogs: A Technical Guide.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Uddin, J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

- Al-Jaber, H., & Al-Amri, J. F. (2011). An ELISA method to measure inhibition of the COX enzymes.

- Kyushu University. (2023, May 1). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl)

- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)

- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

- Copeland, R. A., et al. (1995). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PMC - NIH.

- Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)

- Bentham Science. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition.

- Patrignani, P., et al. (1999).

- MDPI. (n.d.).

- Deranged Physiology. (2025, March 31).

- Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).

- Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. PubMed.

Sources

- 1. mims.com [mims.com]

- 2. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fenoprofen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 12. Prostaglandins & NSAIDS | PPTX [slideshare.net]

- 13. drugs.com [drugs.com]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 17. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. drugs.com [drugs.com]

- 20. drugs.com [drugs.com]

The Evolving Landscape of 3-(4-Phenoxyphenyl)propanoic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Abstract

The 3-(4-phenoxyphenyl)propanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of its derivatives, with a primary focus on their anticancer, antioxidant, and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and insightful structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

Introduction: The this compound Scaffold - A Privileged Platform in Drug Discovery

The this compound core, characterized by a biphenyl ether moiety linked to a propanoic acid chain, possesses a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of functional groups, facilitating interactions with a wide range of biological macromolecules. The inherent lipophilicity of the biphenyl ether group aids in traversing cellular membranes, a critical attribute for intracellular drug targets. Furthermore, the carboxylic acid functionality serves as a key interaction point, often acting as a hydrogen bond donor or acceptor, or as a handle for prodrug strategies to enhance bioavailability. These favorable physicochemical properties have made this scaffold a fertile ground for the development of novel therapeutic candidates.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines, including drug-resistant strains.[1][2][3] Two prominent classes of these derivatives have shown particular promise: 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1]

Targeting Key Oncogenic Signaling Pathways

In silico and experimental studies have revealed that the anticancer activity of these derivatives often stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as potential inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Both SIRT2, a histone deacetylase, and EGFR, a receptor tyrosine kinase, are frequently overexpressed or hyperactivated in various cancers, making them attractive therapeutic targets.[4][5] Inhibition of these proteins can disrupt downstream signaling cascades that are crucial for tumor growth and survival.[1][6]

Caption: Proposed mechanism of action for this compound derivatives targeting SIRT2 and EGFR signaling pathways.

3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to modulate intracellular levels of reactive oxygen species (ROS).[7] Cancer cells often exhibit a state of chronic oxidative stress with elevated ROS levels, which can promote tumorigenesis.[2][7][8][9] However, excessive ROS can also induce apoptosis. The antioxidant properties of these derivatives suggest a mechanism involving the scavenging of free radicals, thereby protecting normal cells from oxidative damage while potentially sensitizing cancer cells to other therapies.[7]

Caption: Modulation of Reactive Oxygen Species (ROS) by 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. For instance, the presence of an oxime moiety in 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has been shown to significantly enhance their antiproliferative activity.[2] Similarly, the nature and position of substituents on the aromatic rings can dramatically influence their potency and selectivity.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of representative this compound derivatives against various cancer cell lines.

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 21 | A549 | 5.42 | [1][2] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 22 | A549 | 2.47 | [1][2] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 12 | A549 | <50% viability at 100 µM | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 20 | A549 | <50% viability at 100 µM | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 21 | A549 | <50% viability at 100 µM | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 22 | A549 | <50% viability at 100 µM | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid | 29 | A549 | <50% viability at 100 µM | [7] |

Experimental Protocols for Evaluating Anticancer Activity

To ensure the reliability and reproducibility of research in this area, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS), sterile

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A generalized workflow for the MTT cytotoxicity assay.

3D Spheroid Culture and Viability Assessment

Three-dimensional (3D) spheroid models more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[12][13][14][15]

Materials:

-

Cancer cell lines

-

Sterile 1.5% agarose solution in PBS

-

96-well round-bottom ultra-low attachment plates

-

Complete cell culture medium

-

Test compounds

-

Viability stains (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells)

-

Confocal or fluorescence microscope

Procedure:

-

Plate Coating: Add 50 µL of molten 1.5% agarose to each well of a 96-well round-bottom plate and allow it to solidify.

-

Cell Seeding: Seed a specific number of cells (optimized for each cell line) in 200 µL of complete medium into each agarose-coated well.

-

Spheroid Formation: Incubate the plate for 2-4 days to allow for spheroid formation.

-

Compound Treatment: Carefully replace half of the medium with fresh medium containing the test compounds at various concentrations.

-

Viability Staining: After the desired treatment period, stain the spheroids with Calcein-AM and Propidium Iodide according to the manufacturer's protocol.

-

Imaging and Analysis: Image the spheroids using a confocal or fluorescence microscope and quantify the live and dead cell populations.

Caption: Workflow for 3D spheroid culture and viability assessment.

Cell Migration Assessment: Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study cell migration in vitro.[16][17][18][19]

Materials:

-

Cancer cell line

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip

-

Complete cell culture medium

-

Test compounds

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Creating the Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh medium containing the test compounds at the desired concentrations.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours).

-

Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure to assess the effect of the compounds on cell migration.

Antioxidant Activity: Combating Oxidative Stress

As previously mentioned, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit antioxidant properties.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[20]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[20][21]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compounds

-

Standard antioxidant (e.g., Ascorbic acid)

-

Methanol or other suitable solvent

-

96-well plate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare serial dilutions of the test compounds and the standard antioxidant in the chosen solvent.

-

Assay Setup: In a 96-well plate, add a specific volume of the test compound or standard solution to the wells.

-

Reaction Initiation: Add the DPPH solution to each well and mix.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antimicrobial Activity: A New Frontier

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as antimicrobial agents, showing activity against multidrug-resistant bacterial and fungal pathogens.[10][11][22] The antimicrobial activity is structure-dependent, with certain hydrazone derivatives containing heterocyclic substituents demonstrating broad-spectrum efficacy.[10]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antioxidant, and antimicrobial effects. The structure-activity relationships of these compounds are beginning to be understood, providing a roadmap for the rational design of more potent and selective molecules.

Future research in this area should focus on:

-

Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models of cancer and infectious diseases.

-

Combination Therapies: Exploring the potential of these derivatives in combination with existing therapeutic agents to overcome drug resistance and enhance treatment efficacy.

The continued exploration of this compound derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

- BenchChem. (2025). Application of 3-(4-Phenylphenyl)

- BenchChem. (2025). Application Notes and Protocols: Leveraging 3-(4-Phenylphenyl)

-

MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

-

Protocols.io. (n.d.). Wound healing migration assay (Scratch assay). Retrieved from [Link]

-

PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

MDPI. (n.d.). Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. Retrieved from [Link]

- Kaunas University of Technology. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)

-

National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

- ResearchGate. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

-

MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

-

National Center for Biotechnology Information. (n.d.). The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements. Retrieved from [Link]

- BenchChem. (2025). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.

- IT Medical Team. (n.d.).

- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

- ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)

-

National Center for Biotechnology Information. (n.d.). Emerging role of SIRT2 in non-small cell lung cancer. Retrieved from [Link]

-

Frontiers. (2020). The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene?. Retrieved from [Link]

- Bitesize Bio. (2022). Making a Mark: How to Set up Your Wound Healing Assay.

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

- Marine Biology. (n.d.). DPPH radical scavenging activity.

- Unknown. (n.d.).

- Springer Nature. (2010).

- Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

-

JoVE. (2019). Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells. Retrieved from [Link]

-

JoVE. (2019). Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism. Retrieved from [Link]

- Sigma-Aldrich. (n.d.).

- Thermo Fisher Scientific. (n.d.). Disease model generation: 5 steps to a 3D cancer spheroid model.

- ResearchGate. (n.d.). Synthesis of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)

-

PubMed. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

- Abcam. (n.d.).

- Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.

- The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.

- PubMed. (2010).

- ResearchGate. (2025). (PDF) Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

- Kaunas University of Technology. (2022).

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. The interplay between reactive oxygen species and antioxidants in cancer progression and therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]

- 4. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Reactive Oxygen Species in Cancer Progression: Molecular Mechanisms and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]

- 13. Video: Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]

- 16. clyte.tech [clyte.tech]

- 17. Wound healing migration assay (Scratch assay) [protocols.io]

- 18. bitesizebio.com [bitesizebio.com]

- 19. med.virginia.edu [med.virginia.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of 3-(4-phenoxyphenyl)propanoic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth, protocol-driven exploration of the in silico methodologies used to characterize the molecular interactions of 3-(4-phenoxyphenyl)propanoic acid. Recognizing its structural similarities to known anti-inflammatory agents, we focus on its potential as a cyclooxygenase-2 (COX-2) inhibitor. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from initial target identification to advanced biophysical simulations. We will delve into the rationale behind each computational step, emphasizing self-validating systems and referencing authoritative protocols to ensure scientific rigor. Beyond the primary target, we will also briefly explore potential interactions with other relevant protein families, such as G protein-coupled receptors and peroxisome proliferator-activated receptors, to provide a more complete toxicological and pharmacological profile.

Introduction: The Rationale for In Silico Investigation

This compound belongs to the arylpropanoic acid class of compounds, a scaffold present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1][2]. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade[3][4]. The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, opened avenues for the development of selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs[2][5].

Given the structural alerts within this compound, a logical first step in its characterization is to investigate its potential as a COX-2 inhibitor. Computational, or in silico, modeling provides a rapid, cost-effective, and powerful means to predict and analyze these interactions at an atomic level[6][7][8]. This guide will walk through a complete in silico workflow, providing not just the "how" but also the critical "why" behind each methodological choice.

The Computational Workflow: A Multi-faceted Approach

Our investigation will follow a hierarchical and iterative computational workflow designed to build a comprehensive understanding of the ligand-protein interactions. This workflow ensures that each subsequent step refines the insights gained from the previous one.

Caption: Workflow for a typical molecular dynamics simulation.

Protocol: MD Simulation with GROMACS

-

System Setup: Place the best-docked protein-ligand complex in a simulation box of appropriate dimensions. Solvate the system with a realistic water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble). Then, equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-200 nanoseconds) to allow for adequate sampling of the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of protein residues (Root Mean Square Fluctuation - RMSF), and the persistence of key interactions like hydrogen bonds over time.

Part IV: Binding Free Energy Calculation - Quantifying the Affinity

The final step in our workflow is to obtain a more quantitative estimate of the binding affinity using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[9][10][11][12][13]

Rationale: These methods provide a more accurate estimation of the binding free energy than docking scores by considering solvation effects and averaging over multiple conformations from the MD trajectory.[12]

Protocol: MM/PBSA Calculation

-

Snapshot Extraction: Extract a series of snapshots (e.g., every 100 ps) from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, calculate the free energies of the complex, the protein alone, and the ligand alone. The binding free energy is then calculated as: ΔG_binding = G_complex - (G_protein + G_ligand)

-

Decomposition Analysis (Optional): Decompose the total binding free energy into contributions from individual residues. This can highlight "hotspot" residues that are critical for binding.

| Energy Component | Description | Favorable/Unfavorable |